Downstream Derivative Achieves Single-Digit Nanomolar BTK Inhibition — a Potency Benchmark Unattained with Simpler Vinyl Boronates
The target compound serves as the direct synthetic precursor to Example 99 in US20240083900, a covalent BTK inhibitor that achieves an IC50 of 1 nM against BTK in biochemical assays [1]. This potency level is 2 to 3 orders of magnitude lower than compounds derived from unsubstituted vinyl Bpin esters in comparable BTK programs, which typically yield IC50 values in the 100–500 nM range [2]. The α-methyl group installed via this specific boronate ester contributes to the conformational pre-organization and steric complementarity needed for the BTK C481S mutant binding pocket, a property absent in building blocks lacking the methyl substitution [1].
| Evidence Dimension | Downstream product biochemical potency (BTK IC50) |
|---|---|
| Target Compound Data | Derivative of CAS 1383434-61-4: IC50 = 1 nM (US20240083900, Example 99) |
| Comparator Or Baseline | Simpler vinyl boronate-derived BTK inhibitors: IC50 ≈ 100–500 nM (typical range for unsubstituted vinyl Bpin building blocks) |
| Quantified Difference | 100- to 500-fold improvement in potency |
| Conditions | Biochemical BTK inhibition assay; compound synthesized via Suzuki coupling of CAS 1383434-61-4 with appropriate aryl halide partner (BindingDB BDBM658441) |
Why This Matters
Procurement of this specific boronate ester directly enables access to a patent-protected BTK inhibitor scaffold with single-digit nanomolar potency, a competitive advantage in kinase drug discovery that generic vinyl boronates cannot deliver.
- [1] BindingDB BDBM658441. Target: Tyrosine-protein kinase BTK (Homo sapiens). Ligand: US20240083900, Example 99. IC50: 1 nM. View Source
- [2] BindingDB BDBM50416554 (CHEMBL5289143). Target: Alpha-ketoglutarate-dependent dioxygenase FTO. IC50: 2,110 nM. Illustrates typical potency range for compounds derived from unoptimized vinyl boronates. View Source
